molecular formula C20H23NO7 B15005187 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid

3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid

Cat. No.: B15005187
M. Wt: 389.4 g/mol
InChI Key: KJNLCHVJMMHBSW-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that features both methoxy and formamido functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the core structure: This could involve a Friedel-Crafts acylation to introduce the methoxyphenyl group.

    Introduction of the formamido group: This might be achieved through a formylation reaction followed by amination.

    Final assembly: The propanoic acid moiety could be introduced via a Grignard reaction or similar carbon-carbon bond-forming reaction.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with methoxy and formamido groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)PROPANOIC ACID: Lacks the formamido group.

    3-(3,4,5-TRIMETHOXYPHENYL)PROPANOIC ACID: Lacks the formamido group.

    3-(4-METHOXYPHENYL)-3-FORMAMIDOPROPANOIC ACID: Lacks the trimethoxyphenyl group.

Uniqueness

The combination of methoxy and formamido groups in 3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID may confer unique biological activities and chemical reactivity, making it a compound of interest for further research.

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

InChI

InChI=1S/C20H23NO7/c1-25-14-7-5-12(6-8-14)15(11-18(22)23)21-20(24)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,15H,11H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

KJNLCHVJMMHBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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